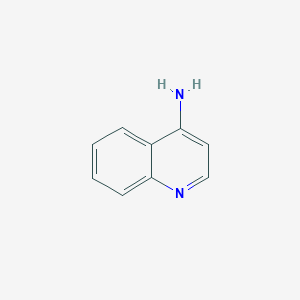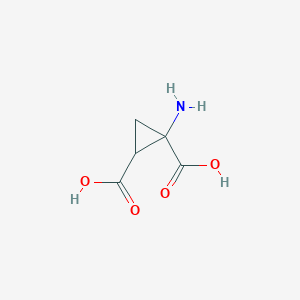![molecular formula C8H18O2S2 B048769 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol CAS No. 132182-01-5](/img/structure/B48769.png)
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol, also known as HMPTA, is a compound with various applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol is not well understood. However, it is believed to interact with the hydrophobic regions of proteins, stabilizing their structure and aiding in their solubility.
Biochemische Und Physiologische Effekte
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol has been shown to have minimal biochemical and physiological effects in vitro. It does not significantly affect cell viability or proliferation and has a low toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol as a solvent is its ability to dissolve a wide range of compounds, making it useful in a variety of experiments. It is also relatively inexpensive and easy to obtain. However, one limitation is its low boiling point, which makes it difficult to use in high-temperature reactions.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol. One area of interest is its use in the development of new drug delivery systems. 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol has been shown to increase the solubility and stability of certain drugs, making it a promising candidate for use in drug formulations. Additionally, further studies could investigate the potential use of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol in the synthesis of novel biomolecules and materials.
Synthesemethoden
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol can be synthesized through a reaction between 2-methyl-2-propanethiol and 2-methyl-2-propanol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a clear, colorless liquid with a characteristic odor.
Wissenschaftliche Forschungsanwendungen
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol is commonly used as a solvent in scientific research, particularly in the field of biochemistry. It is a polar aprotic solvent, meaning it can dissolve a wide range of polar and nonpolar compounds. This property makes it useful in the synthesis and purification of proteins, peptides, and other biomolecules.
Eigenschaften
CAS-Nummer |
132182-01-5 |
|---|---|
Produktname |
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol |
Molekularformel |
C8H18O2S2 |
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
2-[(1-hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H18O2S2/c1-7(2,5-9)11-12-8(3,4)6-10/h9-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
RKIUKWLUGAFWFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)SSC(C)(C)CO |
Kanonische SMILES |
CC(C)(CO)SSC(C)(C)CO |
Synonyme |
2,2’-Disulfanediylbis(2-methylpropan-1-ol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



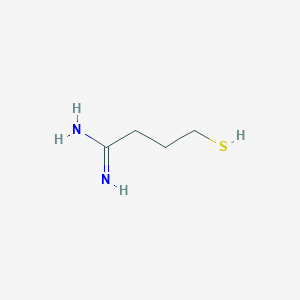
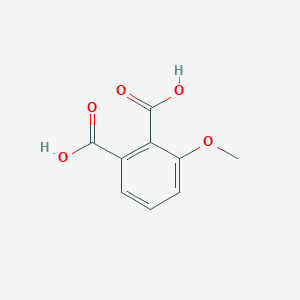
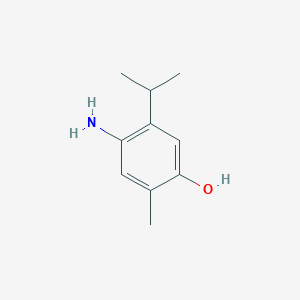
![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)
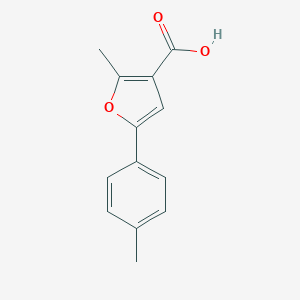
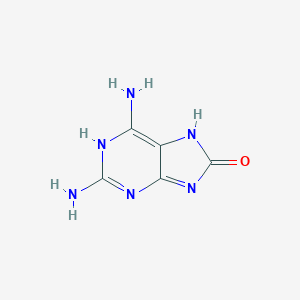
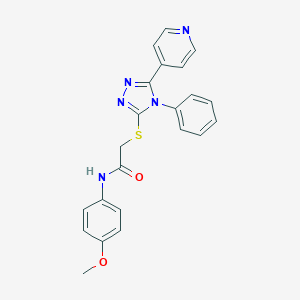
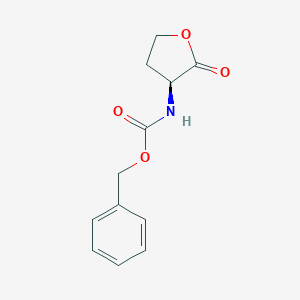
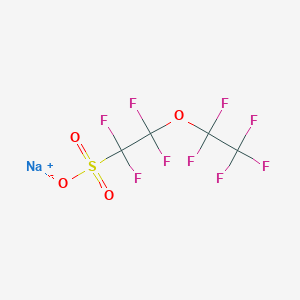
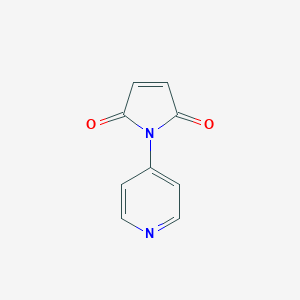
![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)
